5-Bromo-1-[(oxolan-3-yl)methyl]-1H-1,2,4-triazol-3-amine 5-Bromo-1-[(oxolan-3-yl)methyl]-1H-1,2,4-triazol-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17866631
InChI: InChI=1S/C7H11BrN4O/c8-6-10-7(9)11-12(6)3-5-1-2-13-4-5/h5H,1-4H2,(H2,9,11)
SMILES:
Molecular Formula: C7H11BrN4O
Molecular Weight: 247.09 g/mol

5-Bromo-1-[(oxolan-3-yl)methyl]-1H-1,2,4-triazol-3-amine

CAS No.:

Cat. No.: VC17866631

Molecular Formula: C7H11BrN4O

Molecular Weight: 247.09 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-1-[(oxolan-3-yl)methyl]-1H-1,2,4-triazol-3-amine -

Specification

Molecular Formula C7H11BrN4O
Molecular Weight 247.09 g/mol
IUPAC Name 5-bromo-1-(oxolan-3-ylmethyl)-1,2,4-triazol-3-amine
Standard InChI InChI=1S/C7H11BrN4O/c8-6-10-7(9)11-12(6)3-5-1-2-13-4-5/h5H,1-4H2,(H2,9,11)
Standard InChI Key ZOARXTPNUFNXBI-UHFFFAOYSA-N
Canonical SMILES C1COCC1CN2C(=NC(=N2)N)Br

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

5-Bromo-1-[(oxolan-3-yl)methyl]-1H-1,2,4-triazol-3-amine belongs to the 1,2,4-triazole family, a class of nitrogen-containing heterocycles renowned for their stability and capacity to engage in hydrogen bonding. The triazole ring is substituted at the 1-position with an oxolan-3-ylmethyl group (a tetrahydrofuran derivative) and at the 5-position with a bromine atom, while the 3-position hosts an amine group. This arrangement confers distinct electronic and steric properties, influencing reactivity and interaction with biological targets .

Table 1: Molecular and Physicochemical Properties

PropertyValue
Molecular FormulaC₇H₁₁BrN₄O
Molecular Weight247.09 g/mol
IUPAC Name5-bromo-1-(oxolan-3-ylmethyl)-1,2,4-triazol-3-amine
Canonical SMILESC1COCC1CN2C(=NC(=N2)N)Br
InChI KeyZOARXTPNUFNXBI-UHFFFAOYSA-N
PubChem CID103098644

The presence of bromine enhances electrophilicity, potentially facilitating covalent interactions with biological nucleophiles, while the oxolan-3-ylmethyl group introduces stereochemical complexity and lipophilicity.

Synthesis and Optimization Strategies

Purification and Characterization

Chromatographic techniques (e.g., HPLC, column chromatography) and recrystallization are critical for isolating high-purity product. Structural validation typically employs NMR, HRMS, and X-ray crystallography, with tautomerism analysis (e.g., 1H vs. 4H-triazole forms) requiring careful spectroscopic interpretation .

CompoundTarget ActivityKey Structural Differences
FluconazoleAntifungal (CYP51 inhibition)Lacks bromine and oxolan groups
5-Amino-1,2,4-triazoleAnticancer (kinase inhibition)Simpler substitution pattern
Patent US9944624B2Chitinase inhibitionPiperidine and morpholine motifs

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